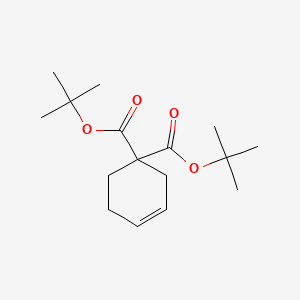

Di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate

Description

Di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate is a bicyclic ester featuring a cyclohexene core with two tert-butyl ester groups at the 1-position. This compound is of interest in synthetic organic chemistry due to its sterically hindered structure, which influences reactivity, stability, and applications in catalysis or medicinal chemistry.

Properties

CAS No. |

819802-91-0 |

|---|---|

Molecular Formula |

C16H26O4 |

Molecular Weight |

282.37 g/mol |

IUPAC Name |

ditert-butyl cyclohex-3-ene-1,1-dicarboxylate |

InChI |

InChI=1S/C16H26O4/c1-14(2,3)19-12(17)16(10-8-7-9-11-16)13(18)20-15(4,5)6/h7-8H,9-11H2,1-6H3 |

InChI Key |

CWAQOSFPEUFVGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCC=CC1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Esterification of Cyclohexene Diols with Di-tert-butyl Dicarbonate

A widely employed method involves the reaction of cyclohexene diols with di-tert-butyl dicarbonate (Boc anhydride) under catalytic conditions. This approach leverages the nucleophilic reactivity of hydroxyl groups to form dicarbonate esters.

Reaction Protocol

- Substrates : trans-Cyclohex-2-ene-1,4-diol or analogous diols.

- Reagents : Di-tert-butyl dicarbonate (2.2 equiv), N,N-dimethylaminopyridine (DMAP, 1.2 equiv).

- Conditions : Dichloromethane (DCM), room temperature, 4–6 hours.

- Workup : Sequential washing with acetic acid (0.1 M), water, and drying over MgSO₄.

- Yield : 70–85% after crystallization.

Key Considerations

Alkylation of Di-tert-butyl Malonate with Dienes

This method utilizes the alkylation of di-tert-butyl malonate with dihaloalkenes, followed by cyclization to form the cyclohexene ring.

Synthetic Pathway

- Alkylation :

- Cyclization :

- Reagents : Dichlorocarbene (generated from chloroform and NaOH).

- Conditions : Phase-transfer catalysis (PTC), 50°C, 6 hours.

- Yield : 60–75% after column chromatography.

Mechanistic Insights

Ring-Closing Metathesis (RCM) of Diene Precursors

A modern approach employs Grubbs catalysts to synthesize the cyclohexene ring from acyclic dienes bearing tert-butyl ester groups.

Phosgene-Mediated Coupling of Sodium tert-Butoxide

Adapted from industrial Boc anhydride synthesis, this method involves the reaction of sodium tert-butoxide with phosgene in hydrocarbon solvents.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Esterification of Diols | 70–85% | >99% | Low | High |

| Malonate Alkylation | 60–75% | 90–95% | Moderate | Moderate |

| Ring-Closing Metathesis | 90–95% | >98% | High | High |

| Phosgene Coupling | 85–90% | 95–99% | High | Industrial |

Recent Advances and Modifications

Microwave-Assisted Synthesis

Scientific Research Applications

Di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate involves its interaction with various molecular targets. The compound can undergo chemical transformations that allow it to participate in different pathways, depending on the conditions and reagents used. Its tert-butyl groups provide steric hindrance, which can influence its reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Physical and Spectroscopic Properties

Key data for selected analogues are summarized below:

*Calculated molecular weight.

Notable Trends:

- Solubility : Ethyl and methyl esters exhibit higher polarity and solubility in common solvents (e.g., CDCl₃) compared to tert-butyl derivatives, which are likely more lipophilic .

- Thermal Stability : Tert-butyl esters are expected to show enhanced thermal stability due to steric protection of the ester carbonyl groups.

Reactivity and Functionalization

- Ring Functionalization: Substituents on the cyclohexene ring (e.g., ethenyl, oxo, or alkyl groups) significantly alter reactivity.

- Ester Hydrolysis : Tert-butyl esters are more resistant to hydrolysis under acidic or basic conditions compared to methyl/ethyl esters, making them suitable for protecting-group strategies .

Biological Activity

Di-tert-butyl cyclohex-3-ene-1,1-dicarboxylate is an organic compound notable for its unique cyclohexene structure, which features two tert-butyl groups and two carboxylate functionalities. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its reactivity and potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure allows for favorable interactions with nucleophiles and electrophiles, which can lead to the formation of diverse derivatives. The presence of bulky tert-butyl groups imparts steric hindrance that influences its chemical reactivity and stability.

Biological Activity

Research into the biological activity of this compound has revealed several interesting properties:

- Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, which may suggest potential for this compound to exhibit similar effects.

- Cytotoxicity : Preliminary studies indicate that derivatives of this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism may involve the downregulation of key proteins involved in cell survival and proliferation .

- Reactivity with Biological Targets : The compound's ability to react with amines and alcohols suggests potential applications in drug design and development, as these reactions can lead to biologically active derivatives.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study 1: Anticancer Activity

A study focused on the anticancer potential of structurally related compounds found that modifications to the cyclohexene framework can enhance biological activity. These modifications were shown to selectively induce apoptosis in cancer cells expressing specific receptors (e.g., EGFR/HER2) . This highlights the importance of structural diversity in developing effective anticancer agents.

Study 2: Reactivity Studies

Research into the reactivity of this compound with various nucleophiles indicated that it can form stable adducts that may exhibit enhanced biological activities. For instance, interactions with hydrazines have been documented, leading to derivatives with potential pharmacological applications .

Comparative Analysis

To better understand the significance of this compound in biological contexts, a comparative analysis with similar compounds is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Di-tert-butyl cyclohexane-1,1-dicarboxylate | Saturated dicarboxylate | More stable; lacks double bonds |

| 3,5-Di-tert-butyl phenol | Aromatic compound | Exhibits strong antioxidant properties |

| Diethyl maleate | Unsaturated dicarboxylate | Used in polymerization; less sterically hindered |

This table illustrates how this compound stands out due to its combination of steric hindrance and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.